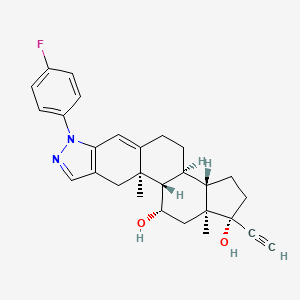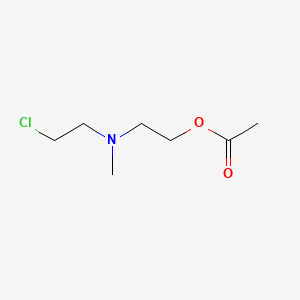
Acetylcholine mustard
Descripción general
Descripción
Acetylcholine mustard is a neurotoxic nitrogen mustard that destroys cholinergic neurons . It’s an analogue of acetylcholine, a neurotransmitter that plays a role in memory, learning, attention, arousal, and involuntary muscle movement .
Synthesis Analysis
The first synthesis of acetylcholine mustard (AChM) can be attributed to Hanby and Rydon . The synthesis procedure was later modified by Jackson and Hirst to give a higher yield . The synthesis of acetylcholine takes place in nerve terminals and is based on the reaction between acetyl coenzyme A (CoA) and choline (Ch), catalyzed by the enzyme choline acetyltransferase (ChAT) .
Molecular Structure Analysis
The framework molecular model of the parent mustard compound, its Az ion isomer, and acetylcholine (ACh) is illustrated in Fig. 1 . Note the similarity between ACh and the Az ion isomer and in particular the ammonium head .
Chemical Reactions Analysis
Acetylcholine mustard has the ability to inactivate acetylcholinesterase . The maximum velocity for the hydrolysis of acetylcholine mustard was significantly lower than for acetylcholine .
Physical And Chemical Properties Analysis
The extreme toxicity of nerve agents and the broad spectrum of their physical and chemical properties, enabling the use of these agents in a variety of tactical situations, is a continuing challenge in maintaining the knowledge and capability to detect them, as well as in finding new effective methods .
Aplicaciones Científicas De Investigación
Mucocutaneous Cholinergic System and Mustard-Induced Vesication
Grando's 2003 study explored the impact of nitrogen mustard (a structural analog of sulfur mustard) on mucocutaneous tissues, revealing that it binds to acetylcholine receptors (AChRs), leading to cell detachment. This study contributes to understanding how mustard agents affect epithelial cells and might help in developing antidotes for mustard-induced injuries (Grando, 2003).
Allosteric Interactions at the M2 Muscarinic Receptor
Suga, Figueroa, and Ehlert (2008) investigated how acetylcholine mustard interacts with human M2 muscarinic receptors. Their findings provide insights into allosteric modulation of these receptors, enhancing understanding of receptor pharmacology and potentially guiding drug development (Suga, Figueroa, & Ehlert, 2008).
Challenges in Treating Chemical Warfare Agent Poisoning
Thiermann, Worek, and Kehe (2013) discuss the challenges in treating poisonings by agents like sulfur mustard and nerve agents, highlighting the need for better therapeutic strategies. This includes understanding the role of acetylcholine and its receptors in such poisoning scenarios (Thiermann, Worek, & Kehe, 2013).
Rat Brain Acetylcholinesterase Inhibition by Cyclophosphamide
Kamal, Reale, and Al-Jafari (2010) explored the inhibition of rat brain acetylcholinesterase by cyclophosphamide, a nitrogen mustard derivative. This study aids in understanding the enzyme's kinetic properties and how nitrogen mustard derivatives can affect it (Kamal, Reale, & Al-Jafari, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICNJLDEMDMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189902 | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine mustard | |
CAS RN |
36375-30-1 | |
| Record name | Acetylcholine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



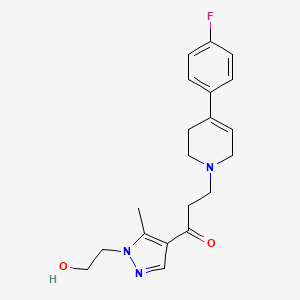
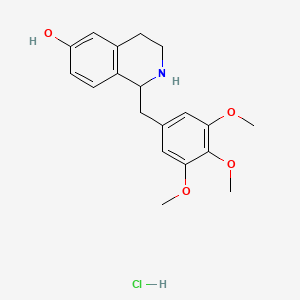
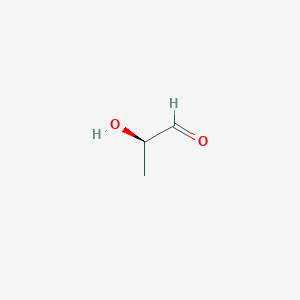
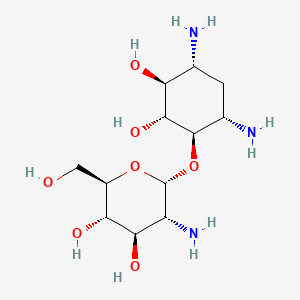
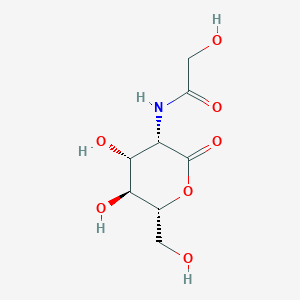
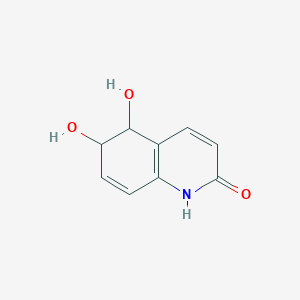
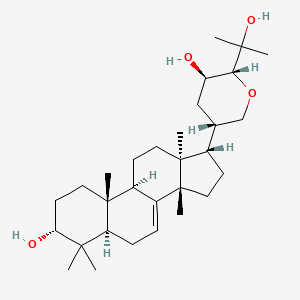
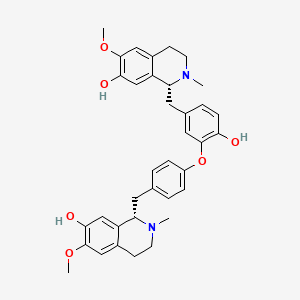
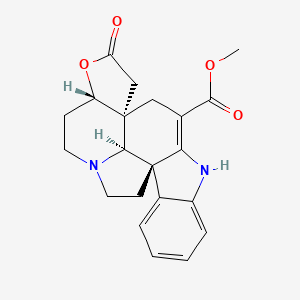
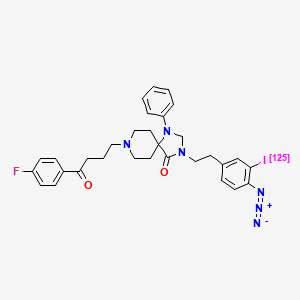
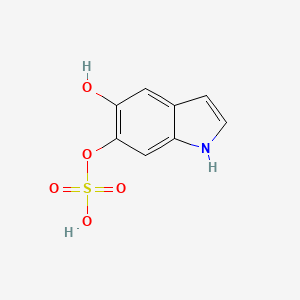
![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)
